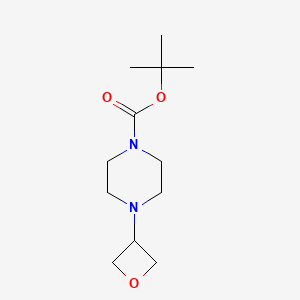

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

概要

説明

Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a chemical compound with a complex molecular structure. It is a derivative of piperazine, containing a tert-butyl group and a carboxylate functional group. The oxetan-3-yl moiety, a type of cyclic ether, is attached to the piperazine ring .

Molecular Structure Analysis

The molecular structure of Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is represented by the empirical formula C12H22N2O3. It has a molecular weight of 242.31 . The SMILES string representation is CC©©OC(=O)N1CCN(CC1)C2COC2 .科学的研究の応用

Synthesis and Structural Analysis

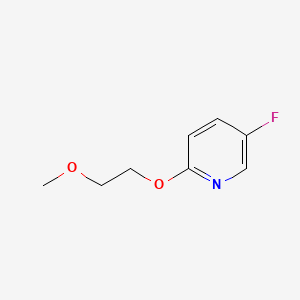

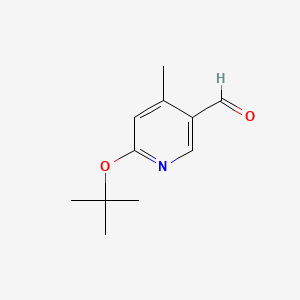

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions and was characterized using various spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction data (Sanjeevarayappa et al., 2015). Similarly, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was prepared using a modified Bruylants approach, signifying its significance in pharmacological applications due to its novel chemistry and the synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Chemical Properties and Crystal Structure

Further studies on this chemical family involve understanding their crystal structures and chemical properties. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, revealed typical bond lengths and angles, highlighting the stability of its piperazine-carboxylate structure (Mamat et al., 2012). Additionally, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate showed its importance as an intermediate for the synthesis of biologically active benzimidazole compounds, indicating a broad range of potential applications in chemistry and biology (Ya-hu, 2010).

Biological Applications and Activity

Some compounds within this chemical group have also been studied for their biological activities. For instance, certain derivatives have shown anti-malarial activity, with studies focusing on their molecular conformation and the importance of certain functional groups for generating activity (Cunico et al., 2009). Another study on tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate explored its structure and molecular electrostatic potential, providing insights into its stability and molecular conformations, which are crucial for its reactivity and potential biological applications (Yang et al., 2021).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information pictograms indicate danger, and the precautionary statements advise against eating, drinking, or smoking when using this product .

特性

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORURUBWYXNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)